N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2S/c20-19(21,22)15-4-1-3-14(13-15)18(24)23(16-7-10-25-11-8-16)9-6-17-5-2-12-26-17/h1-5,12-13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFYDAEYYFYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a tetrahydropyran moiety and a thiophene ring. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
Structural Features
- Tetrahydropyran Ring: Contributes to the compound's cyclic structure and may influence its biological interactions.
- Thiophene Ring: Provides aromatic characteristics that enhance reactivity and potential biological activity.
- Trifluoromethyl Group: Known to enhance lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors: It could interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
- Antioxidant Activity:
- Anticancer Potential:
- Anti-inflammatory Effects:
Study 1: Antioxidant Evaluation
A comparative study assessed the total antioxidant capacity (TAC) of various tetrahydropyran derivatives, including those similar to this compound. The findings revealed that these compounds exhibited antioxidant activities comparable to ascorbic acid, indicating their potential as therapeutic agents for oxidative stress-related diseases .
| Compound | TAC (Ascorbic Acid Equivalent) | Notable Activities |
|---|---|---|
| Compound A | 0.85 | Antioxidant |
| Compound B | 0.78 | Anticancer |
| This compound | TBD | TBD |
Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of tetrahydropyran exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .
Q & A
Q. Key Conditions :
- Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Monitor reaction progress via TLC or HPLC .
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., thiophen protons at δ 6.8–7.5 ppm, pyran methylene groups at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁F₃N₂O₂S: 423.1254) .
- X-ray Crystallography : Resolves 3D conformation, particularly for stereochemical assignments in the tetrahydro-2H-pyran ring .
Basic: What common chemical reactions does this compound undergo, and how are they optimized?
Q. Methodological Answer :
- Nucleophilic Substitution : Reactivity at the benzamide carbonyl group with amines or alcohols. Optimize using polar aprotic solvents (e.g., DMSO) at 50–80°C .
- Oxidation of Thiophene : Controlled oxidation with mCPBA forms sulfoxide derivatives; pH 7–8 buffers prevent over-oxidation .
- Hydrolysis : Acidic/basic conditions cleave the amide bond; monitor pH to avoid decomposition of the trifluoromethyl group .
Advanced: How can reaction yields be optimized for large-scale synthesis while maintaining selectivity?
Q. Methodological Answer :
- DoE (Design of Experiments) : Screen parameters like solvent polarity, temperature, and catalyst loading. For example, THF/water mixtures (9:1) improve solubility of intermediates .
- Flow Chemistry : Continuous processing reduces side reactions (e.g., dimerization) by precise control of residence time and mixing .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor real-time reaction progress and adjust conditions dynamically .
Advanced: How can computational modeling aid in understanding this compound’s structure-activity relationships?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity (e.g., electrophilic regions near the trifluoromethyl group) .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) to guide functional group modifications for enhanced affinity .
- Docking Studies : Use software like AutoDock Vina to map interactions with active sites, prioritizing modifications to the pyran or thiophene moieties .
Advanced: How should researchers address contradictions in reported biological activity data for similar compounds?
Q. Methodological Answer :
- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in cytotoxicity may arise from varying ATP levels in viability assays .
- SAR (Structure-Activity Relationship) Profiling : Systematically modify substituents (e.g., replacing thiophene with furan) to isolate contributions to bioactivity .
- Orthogonal Validation : Confirm results using multiple techniques (e.g., SPR for binding affinity, followed by functional assays) .
Advanced: What experimental designs can elucidate the role of the trifluoromethyl group in modulating physicochemical properties?
Q. Methodological Answer :
- Isosteric Replacement : Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl, then compare logP (lipophilicity) and metabolic stability via microsomal assays .
- Crystallographic Studies : Resolve electron density maps to assess how –CF₃ influences molecular packing and solubility .
- Kinetic Isotope Effects (KIE) : Probe electronic effects on reaction rates (e.g., amide hydrolysis) using deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
